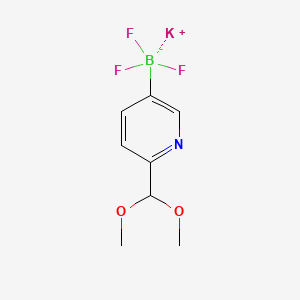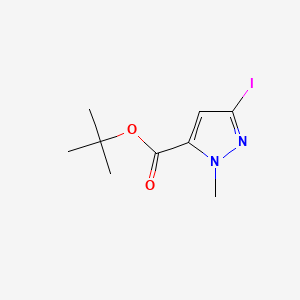![molecular formula C10H13Cl2N3 B13459214 Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H13N3·2HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the reductive amination of quinoxaline-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acids, while reduction can produce tetrahydroquinoxalines .
科学研究应用
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a fluorescent probe due to its quinoxaline core, which can exhibit fluorescence properties.
作用机制
The mechanism of action of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the methylamine group.
Quinoxaline-2-carboxylic acid: An oxidized derivative of quinoxaline.
Tetrahydroquinoxaline: A reduced form of quinoxaline.
Uniqueness
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C10H13Cl2N3 |
|---|---|
分子量 |
246.13 g/mol |
IUPAC 名称 |
N-methyl-1-quinoxalin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;;/h2-5,7,11H,6H2,1H3;2*1H |
InChI 键 |
YOGFZMKWOGFPIT-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=NC2=CC=CC=C2N=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
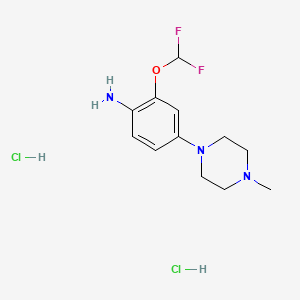
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
acetic acid](/img/structure/B13459172.png)
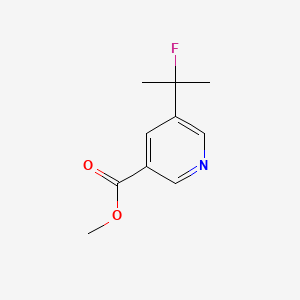
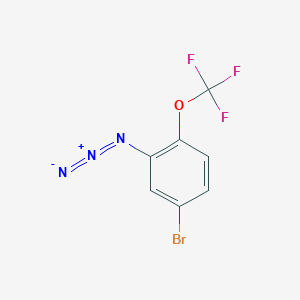
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)
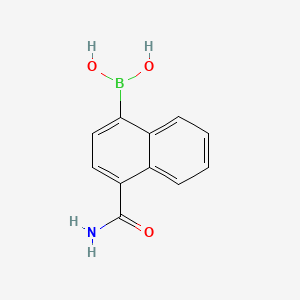
![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
